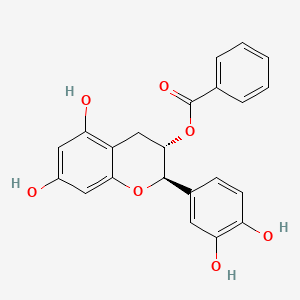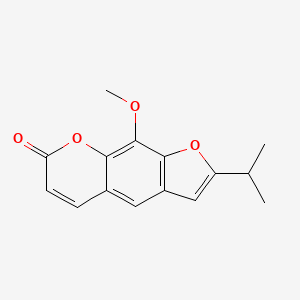
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is a complex organic compound belonging to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furan ring fused to a chromen ring, with methoxy and propan-2-yl substituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a furan derivative and a chromen precursor, followed by methoxylation and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Aplicaciones Científicas De Investigación
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Imperatorin: Another furanocoumarin with similar structural features but different substituents.
Bergapten: A furanocoumarin known for its photosensitizing properties.
Uniqueness
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and propan-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
121498-44-0 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
9-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)11-7-10-6-9-4-5-12(16)19-13(9)15(17-3)14(10)18-11/h4-8H,1-3H3 |
Clave InChI |
VCFGXWDMYJVMEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


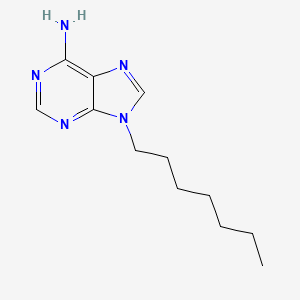
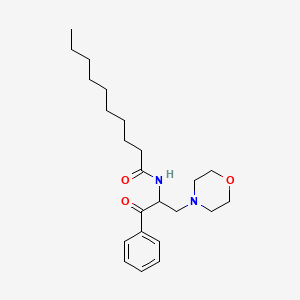

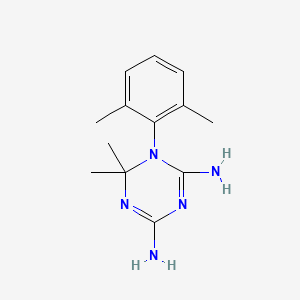
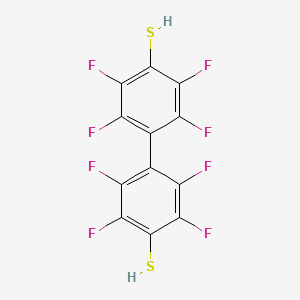
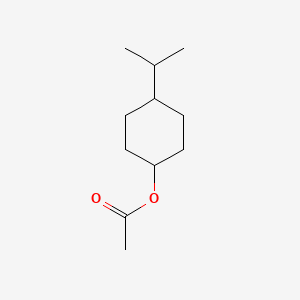
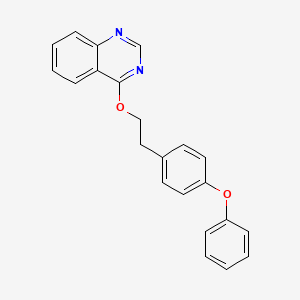
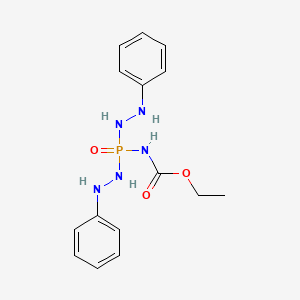


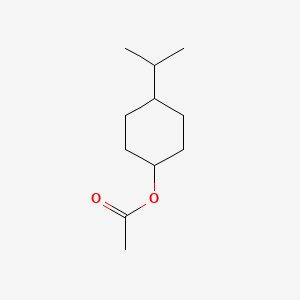
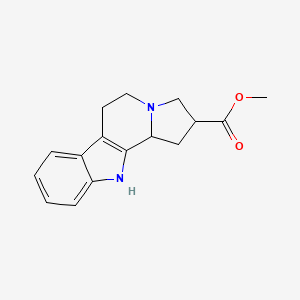
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
